(6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol
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Overview
Description
(6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol is a chemical compound with a unique structure characterized by a cyclohexa-2,4-diene ring substituted with a chlorine atom and a methoxy group at the 6-position, and a methanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol typically involves the chlorination and methoxylation of cyclohexa-2,4-dien-1-ylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation agents like sodium methoxide in methanol. The reaction is usually carried out under controlled temperatures to ensure the selective substitution at the 6-position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexa-2,4-dien-1-one derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
(6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For instance, its ability to undergo oxidation and reduction reactions can modulate cellular redox states, impacting cell signaling and metabolic pathways.
Comparison with Similar Compounds
Cyclohexa-2,4-dien-1-ylmethanol: Lacks the chlorine and methoxy substituents, resulting in different reactivity and applications.
6-Chlorocyclohexa-2,4-dien-1-ylmethanol:
6-Methoxycyclohexa-2,4-dien-1-ylmethanol: Lacks the chlorine atom, leading to variations in its reactivity and applications.
Uniqueness: The presence of both chlorine and methoxy groups in (6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from similar compounds.
Properties
IUPAC Name |
(6-chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-11-8(9)5-3-2-4-7(8)6-10/h2-5,7,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVZFCLGSVUWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C=CC=CC1CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698508 |
Source
|
Record name | (6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-10-1 |
Source
|
Record name | (6-Chloro-6-methoxycyclohexa-2,4-dien-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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